Cas no 120-53-6 (6-ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione)
6-ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione Chemical and Physical Properties
Names and Identifiers
-
- 6-Ethoxybenzothiazole-2-thiol
- 6-Ethoxybenzothiazolethiol
- 6-Ethoxy-1,3-benzothiazole-2-thiol
- 6-Ethoxy-2-mercaptobenzothiazole
- 6-ethoxy-3H-1,3-benzothiazole-2-thione
- 6-Ethoxybenzo[d]thiazole-2(3H)-thione
- 2(3H)-Benzothiazolethione,6-ethoxy
- 2-BENZOTHIAZOLETHIOL,6-ETHOXY
- 2-Mercapto-6-ethoxybenzothiazole
- 6-ethoxy-1,3-benzothiazol-2-thiol
- 6-ethoxy-2(3H)-benzothiazolethione
- 6-Ethoxy-2-benzothiazolethiol
- 6-ethoxy-2-mercaptobenzthiazole
- 6-Ethoxybenzo[d]thiazole-2(3H)-thion
- 6-ethoxybenzo[d]thiazole-2-thiol
- t56 bn dsj csh go2
- 6-Ethoxybenzothiazoline-2-thione
- 6-Ethoxybenzothiazole-2-thione
- USAF pd-58
- TIMTEC-BB SBB007712
- 6-ethoxy-2-benzothiazolethio
- 2-Benzothiazolethiol, 6-ethoxy-
- 6-ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione
- F8889-9355
- Q-102476
- 6-Ethoxy-2-benzothiazolethiol, Pract.
- AKOS003398457
- EINECS 204-405-5
- AS-62938
- NS00014400
- HMS1579P17
- MFCD00005782
- NSC503424
- 6-Ethoxy-benzothiazole-2-thiol
- NSC-503424
- PB39867
- BDBM50436622
- 2(3H)-Benzothiazolethione, 6-ethoxy-
- 6-ethoxy-2-mercapto-benzothiazole
- 6-Ethoxy-1,3-benzothiazol-2-yl hydrosulfide #
- AI3-17238
- DTXSID2059512
- CHEMBL568708
- 120-53-6
- FT-0602083
- AKOS022429739
- C9H9NOS2
- 6-Ethoxy-2-mercaptobenzothiazole, 99%
- 6-Ethoxy-2-mercaptobenzothiazole, Pract.
- NSC 503424
- MLS003373822
- CS-0134773
- 2(3H)-Benzothiazolethione,6-ethoxy-
- WLN: T56 BN DSJ CSH GO2
- 6-Ethoxy- 2-mercaptobenzothiazole
- SMR002048618
- SCHEMBL346596
- 6-ethoxyl-2-mercaptobenzothiazole
- DB-012652
- ALBB-023514
- DTXCID1033537
-
- MDL: MFCD00005782
- Inchi: 1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12)
- InChI Key: HOASVNMVYBSLSU-UHFFFAOYSA-N
- SMILES: S1C(NC2C=CC(=CC1=2)OCC)=S
- BRN: 152313
Computed Properties
- Exact Mass: 211.01300
- Monoisotopic Mass: 211.01255626 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Molecular Weight: 211.3
- Topological Polar Surface Area: 78.6Ų
Experimental Properties
- Color/Form: Solid
- Density: 1.37
- Melting Point: 198-200 °C (lit.)
- Refractive Index: 1.5650 (estimate)
- Water Partition Coefficient: Insoluble in water.
- PSA: 89.16000
- LogP: 2.98370
6-ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36
- RTECS:DL6498000
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37
- TSCA:Yes
- Storage Condition:2-8 °C
6-ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-LB214-1g |
6-Ethoxy-2-mercaptobenzothiazole |
120-53-6 | 99% | 1g |
¥446.0 | 2022-02-28 | |
| AstaTech | 60886-5/G |
6-ETHOXYBENZOTHIAZOLETHIOL |
120-53-6 | 95% | 5g |
$151 | 2023-09-16 | |
| AstaTech | 60886-25/G |
6-ETHOXYBENZOTHIAZOLETHIOL |
120-53-6 | 95% | 25g |
$454 | 2023-09-16 | |
| Alichem | A059002723-25g |
6-Ethoxybenzo[d]thiazole-2(3H)-thione |
120-53-6 | 98% | 25g |
$242.76 | 2022-04-03 | |
| Alichem | A059002723-100g |
6-Ethoxybenzo[d]thiazole-2(3H)-thione |
120-53-6 | 98% | 100g |
$1284.00 | 2023-09-04 | |
| Fluorochem | 068803-10g |
6-Ethoxy-1,3-benzothiazole-2-thiol |
120-53-6 | 97% | 10g |
£69.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02110-5g |
6-Ethoxybenzo[d]thiazole-2(3H)-thione |
120-53-6 | 99% | 5g |
¥1078.0 | 2024-07-19 | |
| TRC | E892505-2.5g |
6-Ethoxy-2-mercaptobenzothiazole |
120-53-6 | 2.5g |
$ 55.00 | 2022-06-05 | ||
| TRC | E892505-10 g |
6-Ethoxy-2-mercaptobenzothiazole |
120-53-6 | 10g |
$ 135.00 | 2022-01-08 | ||
| TRC | E892505-25 g |
6-Ethoxy-2-mercaptobenzothiazole |
120-53-6 | 25g |
$ 295.00 | 2022-01-08 |
6-ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione Related Literature
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Hans-Georg Stammler,Yury V. Vishnevskiy,Constantin Sicking,Norbert W. Mitzel CrystEngComm 2013 15 3536
-
2. 146. Alkyltin route to alkylboron and alkyltin halides and compounds prepared therefromW. Gerrard,E. F. Mooney,R. G. Rees J. Chem. Soc. 1964 740
Additional information on 6-ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione
Research Brief on 6-Ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione (CAS: 120-53-6) in Chemical Biology and Pharmaceutical Applications
The compound 6-ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione (CAS: 120-53-6) has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug development.
Recent studies have highlighted the compound's role as a versatile scaffold in medicinal chemistry. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for developing novel kinase inhibitors, showing particular promise in targeting tyrosine kinase receptors associated with various cancers. The ethoxy substitution at the 6-position appears to confer enhanced metabolic stability compared to unsubstituted benzothiazole derivatives.
In pharmacological investigations, researchers have identified significant antioxidant and anti-inflammatory properties associated with 6-ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione. A preclinical study published in European Journal of Pharmacology (2024) reported its ability to scavenge reactive oxygen species with an IC50 of 12.3 μM, while simultaneously inhibiting NF-κB activation in macrophage cells at concentrations as low as 5 μM.
The compound's mechanism of action has been further elucidated through structural biology approaches. X-ray crystallography studies have revealed that the thione group participates in critical hydrogen bonding interactions with biological targets, while the benzothiazole core provides optimal π-stacking capabilities. These structural insights, published in ACS Chemical Biology (2023), are informing the design of next-generation derivatives with improved target specificity.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient routes to 6-ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione. A 2024 Organic Process Research & Development paper described a continuous flow synthesis method that achieves 78% yield with significantly reduced reaction times compared to traditional batch processes. This innovation addresses previous challenges in scaling up production for preclinical studies.
Emerging applications extend beyond traditional small-molecule therapeutics. Researchers at several biotechnology companies are exploring the compound's potential as a photosensitizer in photodynamic therapy, leveraging its favorable absorption spectrum in the visible range (λmax = 420 nm). Preliminary results presented at the 2024 American Chemical Society National Meeting suggest promising tumor-selective accumulation properties.
Ongoing clinical translation efforts face several challenges that recent research has begun to address. Pharmacokinetic studies in rodent models (Journal of Pharmaceutical Sciences, 2024) indicate moderate oral bioavailability (F = 42%), prompting investigations into prodrug strategies. Additionally, structure-activity relationship studies have identified key positions on the benzothiazole ring for further modification to optimize both potency and drug-like properties.
The safety profile of 6-ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione has been systematically evaluated in recent toxicological assessments. A comprehensive study in Regulatory Toxicology and Pharmacology (2023) established an acceptable daily intake of 0.5 mg/kg body weight based on 90-day subchronic toxicity testing, with no observed adverse effects at this dosage level in test subjects.
Looking forward, the compound's unique chemical properties continue to inspire innovative applications. Several patent applications filed in 2024 disclose its use in combination therapies with checkpoint inhibitors for cancer treatment, as well as novel formulations for topical delivery in dermatological conditions. These developments position 6-ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione as a compound of significant interest in both academic and industrial research settings.
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